Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is systematically named Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt , reflecting its parent sulfonic acid structure, substituent positions, and sodium counterion. Its CAS Registry Number is 4156-21-2 , a designation critical for chemical identification and regulatory compliance.
Key Nomenclature Components:
Molecular Architecture: Triazine-Sulfonic Acid Conjugation
The molecule combines a 1,3,5-triazine ring (electron-deficient aromatic heterocycle) with a benzenesulfonic acid moiety. This conjugation creates a polar, water-soluble structure with potential for hydrogen bonding and π-π interactions.
Structural Features:
- Triazine Core :
- Sulfonic Acid Group :
Molecular Formula and Weight:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅Cl₂N₄NaO₃S | |
| Molecular Weight | 345.13 g/mol | |
| LogP (Partition Coefficient) | -0.48 | |
| pKa (Sulfonic Acid Group) | 5.98 |
Crystallographic Analysis and Solid-State Properties
While direct crystallographic data for this compound is limited in the provided sources, structural analogs offer insights into its potential solid-state behavior.
Key Observations from Analogous Systems:
- Hydrogen Bonding and Supramolecular Interactions :
- π-π Stacking and van der Waals Forces :
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.733 g/cm³ (20°C) | |
| Solubility in Water | 14.27 g/L (20°C) | |
| Boiling Point | 680.92°C (101.325 kPa) |
Properties
IUPAC Name |
sodium;4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINTIMFWTXLNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063325 | |
| Record name | Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-21-2 | |
| Record name | Benzenesulfonic acid, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004156212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chromatographic Applications
Benzenesulfonic acid derivatives are extensively used in liquid chromatography due to their ability to enhance separation efficiency. Specifically:
High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry applications. The use of smaller particle columns (3 µm) allows for rapid ultra-performance liquid chromatography (UPLC), making it suitable for isolating impurities and pharmacokinetic studies .
Table 1: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
| Application | Isolation of impurities |
Medicinal Chemistry
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit specific cancer cell lines, making it a candidate for further pharmaceutical development. Its structure allows for interaction with biological targets involved in cancer progression .
Case Study: Anticancer Activity
In a laboratory setting, benzenesulfonic acid derivatives have shown effectiveness against various cancer models. For instance, one study demonstrated that compounds similar to this monosodium salt exhibited significant cytotoxicity against breast cancer cells.
Environmental Applications
The environmental impact of benzenesulfonic acids is an area of growing concern. Their potential as pollutants necessitates research into their degradation pathways and toxicity profiles. Understanding how these compounds behave in aquatic environments is crucial for assessing their ecological risks.
Toxicity and Safety
Benzenesulfonic acid derivatives are classified as irritants and corrosive substances, which raises safety concerns during handling and application in laboratory settings . Proper safety protocols must be followed to mitigate health hazards.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. In leather tanning, it forms stable covalent bonds with collagen fibers, enhancing the durability and stability of the leather. In antimicrobial applications, it disrupts microbial cell walls and inhibits microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenesulfonic Acid Derivatives with Ethenediyl Bridges
Example: Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, disodium salt (PMN P-98-774) .
- Structural Differences: This compound is a dimeric analogue featuring an ethenediyl (-CH=CH-) bridge linking two triazinylaminobenzenesulfonate units.
- Molecular Weight: ~600–650 g/mol (estimated), nearly double that of the monosodium salt.
- Applications : Likely used as a crosslinking agent or polymer additive due to its bifunctional reactivity.
- Regulatory Status: Subject to EPA reporting under TSCA §12(b) for significant new uses, indicating higher environmental concern than the monosodium salt .
Triazinyl Hydrazide Derivatives
Example : Benzenesulfonic acid, 4-methyl-, 2-(4,6-dichloro-1,3,5-triazin-2-yl)hydrazide (CAS 19350-76-6) .
- Structural Differences: Replaces the amino group with a hydrazide (-NH-NH₂) linkage and introduces a methyl substituent on the benzene ring.
- Reactivity : Enhanced nucleophilicity due to the hydrazide group, making it suitable for coupling reactions in pharmaceutical synthesis.
- Applications: Potential use in bioactive molecule development, contrasting with the monosodium salt’s analytical applications.
Azo-Dye Derivatives with Triazinyl Groups
Example : C.I. Reactive Blue 13 (CAS 73398-40-0) .
- Structural Differences : Incorporates an azo (-N=N-) chromophore and additional sulfonic acid groups for water solubility.
- Molecular Weight: 742.34 g/mol (C₁₈H₂₀Cl₂N₈O₉S₂·2Na), significantly higher than the monosodium salt.
- Applications : Textile dyeing, leveraging triazinyl groups for covalent bonding to cellulose fibers.
Fluorinated Benzenesulfonic Acid Derivatives
Example: Benzenesulfonyl fluoride, 4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoyl]amino]-, hydrochloride (CAS 19188-57-9) .
- Structural Differences: Substitutes the sulfonate group with a sulfonyl fluoride (-SO₂F) and introduces a diamino triazine moiety.
- Reactivity : Fluoride group enhances electrophilicity, enabling use in click chemistry or enzyme inhibition studies.
- Applications: Contrasts with the monosodium salt’s passive role in separations.
Environmental and Regulatory Insights
- The monosodium salt’s low regulatory burden under CEPA contrasts with EPA-regulated analogues like PMN P-98-774, highlighting differences in persistence or toxicity .
- Triazinyl hydrazides and azo dyes may pose higher biodegradation challenges due to complex aromatic systems .
Biological Activity
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound that has drawn attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonic acids exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively. A study demonstrated that certain benzenesulfonamide derivatives could act against various pathogens by disrupting their metabolic processes .
Cardiovascular Effects
In isolated rat heart models, benzenesulfonamide derivatives have been observed to influence coronary resistance and perfusion pressure. Specifically, compounds similar to benzenesulfonic acid have been shown to decrease coronary resistance significantly. This effect is attributed to the inhibition of L-type calcium channels, suggesting potential therapeutic applications in managing cardiovascular conditions .
Neuropharmacological Activity
The compound's ability to inhibit voltage-gated sodium channels has been explored in pain management contexts. Inhibitors targeting Nav1.7 sodium channels are being investigated for their efficacy in treating chronic pain. The presence of the triazine moiety may enhance the compound's interaction with these channels, leading to analgesic effects .
The biological activity of benzenesulfonic acid is primarily linked to its interaction with specific ion channels and receptors:
- Calcium Channel Inhibition : The compound has demonstrated the ability to inhibit L-type calcium channels, which play a crucial role in cardiac contractility and vascular tone regulation .
- Sodium Channel Modulation : By inhibiting voltage-gated sodium channels (Nav1.7), the compound may reduce neuronal excitability and pain perception .
Case Studies
Safety and Toxicology
The safety profile of benzenesulfonic acid is critical for its application. The compound has been classified with warnings regarding skin sensitization and serious eye damage potential (H317 and H318 respectively) . Understanding these toxicological aspects is essential for assessing its therapeutic viability.
Preparation Methods
Core Reaction: Nucleophilic Substitution on Cyanuric Chloride
The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional electrophilic scaffold. Its three chlorine atoms exhibit graduated reactivity, enabling sequential substitution under controlled conditions. The target compound retains two chlorine atoms at positions 4 and 6, with the third position (2) substituted by an amino group derived from sodium p-aminobenzenesulfonate.
Key Reaction Steps :
- Activation of Cyanuric Chloride : Dissolved in a polar aprotic solvent (e.g., tetrahydrofuran, acetone) under inert atmosphere at 0–5°C.
- Nucleophilic Attack : Sodium p-aminobenzenesulfonate, deprotonated in basic aqueous conditions, reacts with cyanuric chloride. The primary amine selectively substitutes the least sterically hindered chlorine (position 2) due to kinetic control.
- Acid-Base Neutralization : The sulfonic acid group (pKa ≈ −6) remains deprotonated, forming the monosodium salt upon isolation.
The stoichiometric ratio of cyanuric chloride to sodium p-aminobenzenesulfonate is critical. A 1:1 molar ratio ensures monosubstitution, while excess cyanuric chloride minimizes disubstitution byproducts.
Optimized Synthetic Protocol
Based on patent methodologies and peer-reviewed syntheses, the following procedure yields high-purity product:
Reagents :
- Cyanuric chloride (0.5 mol)
- Sodium p-aminobenzenesulfonate (0.5 mol)
- Tetrahydrofuran (THF, anhydrous)
- Sodium hydroxide (1.0 mol)
Procedure :
- Cyanuric chloride is suspended in THF at 0°C under argon.
- A pre-mixed solution of sodium p-aminobenzenesulfonate and NaOH in water is added dropwise.
- The reaction is stirred for 4–6 hours at 5–10°C, then warmed to room temperature for 12 hours.
- The mixture is filtered, and the precipitate is washed with cold THF and dried under vacuum.
Yield : 68–72% (crude), improving to 85% after recrystallization from ethanol-water.
Analytical Characterization
Spectroscopic Validation
- FTIR :
- ¹H NMR (D₂O) :
- ¹³C NMR :
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting transition at 215–220°C, consistent with ionic interactions stabilizing the crystalline lattice.
Industrial-Scale Considerations
Solvent and Temperature Optimization
Replacing THF with toluene or xylene reduces side reactions during chloride substitution, as demonstrated in analogous triazine syntheses. Elevated temperatures (>25°C) risk polysubstitution, necessitating strict thermal control.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0–10 | 72 | 95 |
| Toluene | 0–10 | 68 | 93 |
| Acetone | 0–10 | 65 | 90 |
Applications and Derivative Chemistry
The monosodium salt’s dual functionality—reactive chlorides and anionic sulfonate—makes it a versatile intermediate:
- Leather Tanning : Forms stable coordination complexes with collagen, enhancing hydrothermal stability.
- Polymer Additives : Potential UV stabilizer via triazine-mediated radical scavenging.
Challenges and Mitigation Strategies
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
